molecular formula C20H21N3O3S B2756865 N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide CAS No. 2034244-95-4

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide

Cat. No.: B2756865
CAS No.: 2034244-95-4
M. Wt: 383.47
InChI Key: IIMRAFAXHZEGOW-UHFFFAOYSA-N
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Description

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide is a complex organic compound that features a unique combination of heterocyclic structures. The presence of the oxadiazole, thienopyran, and phenylbutanamide moieties makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The thienopyran ring can be synthesized via cyclization reactions involving thiophene derivatives and suitable reagents under controlled conditions . The final step involves coupling the oxadiazole and thienopyran intermediates with the phenylbutanamide moiety using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide stands out due to its combination of the oxadiazole, thienopyran, and phenylbutanamide moieties, which is not commonly found in other compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-3-14(13-7-5-4-6-8-13)18(24)22-20-17(19-21-12(2)23-26-19)15-9-10-25-11-16(15)27-20/h4-8,14H,3,9-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMRAFAXHZEGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C3=C(S2)COCC3)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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